Methyl 2-(acetoxy(2-bromophenyl)methyl)acrylate
Beschreibung
Methyl 2-(acetoxy(2-bromophenyl)methyl)acrylate is a chemical compound with the molecular formula C11H11BrO4. It is a derivative of acrylate and contains a bromophenyl group, making it useful in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromophenol and acetic anhydride.
Reaction Steps: The 2-bromophenol is acetylated to form 2-bromoacetophenone, which is then reacted with methyl acrylate under basic conditions to produce the final compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches using reactors that allow precise control over temperature and pressure.
Purification: The product is purified through recrystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Bromoalkanes and alcohols.
Substitution Products: Iodo derivatives and other substituted phenyl compounds.
Eigenschaften
CAS-Nummer |
265299-12-5 |
|---|---|
Molekularformel |
C13H13BrO4 |
Molekulargewicht |
313.14 g/mol |
IUPAC-Name |
methyl 2-[acetyloxy-(2-bromophenyl)methyl]prop-2-enoate |
InChI |
InChI=1S/C13H13BrO4/c1-8(13(16)17-3)12(18-9(2)15)10-6-4-5-7-11(10)14/h4-7,12H,1H2,2-3H3 |
InChI-Schlüssel |
GMLPRVWCCHPGMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C1=CC=CC=C1Br)C(=C)C(=O)OC |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the manufacture of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which Methyl 2-(acetoxy(2-bromophenyl)methyl)acrylate exerts its effects depends on the specific application. In drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological system and the intended use.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(acetoxyphenyl)methylacrylate: Lacks the bromine atom.
Methyl 2-(acetoxy(2-chlorophenyl)methyl)acrylate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: The presence of the bromine atom in Methyl 2-(acetoxy(2-bromophenyl)methyl)acrylate makes it more reactive in certain substitution reactions compared to its chlorinated counterpart. This reactivity can be advantageous in specific synthetic applications.
This comprehensive overview provides a detailed understanding of Methyl 2-(acetoxy(2-bromophenyl)methyl)acrylate, its preparation, reactions, applications, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
